1-(2-((3-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
描述
属性
IUPAC Name |
1-[2-(3-methoxyanilino)ethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O3/c1-12-11-25-15-16(23(2)19(28)24(3)17(15)27)21-18(25)26(22-12)9-8-20-13-6-5-7-14(10-13)29-4/h5-7,10,20H,8-9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULXWZLORJBNGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCNC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
Similar compounds, such as those in the [1,2,4]triazino[5,6-b]indole and pyrimido[4″,5″:5′,6′]-[1,2,4]triazino[3′,4′:3,4][1,2,4]triazino[5,6-b]indole families, have been studied for their anticancer activity
Mode of Action
It’s worth noting that similar compounds have shown to bind to ferrous ions. This interaction could potentially disrupt essential biochemical processes within the target cells, leading to their death or inhibition of growth.
Biochemical Pathways
It’s known that iron plays a crucial role in various biochemical processes, including cell respiration, dna/rna synthesis and repair, cell proliferation, apoptosis, and cell cycle. Therefore, any compound that interacts with iron could potentially affect these pathways.
Result of Action
Similar compounds have shown antiproliferative activity against various cancer cell lines. This suggests that the compound could potentially inhibit the growth of these cells or induce their death.
生物活性
The compound 1-(2-((3-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a triazino-purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity by reviewing recent studies and findings.
- Molecular Formula : C19H22N6O3
- Molecular Weight : 398.43 g/mol
- CAS Number : 923217-57-6
The biological activity of this compound primarily stems from its interaction with various biological targets:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for anticancer activity as it prevents cancer cells from dividing and proliferating .
- Pro-apoptotic Effects : Studies indicate that related compounds can induce apoptosis in cancer cells by modulating the expression of Bcl-2 and Bax proteins. This suggests a potential role for the compound in cancer therapy .
Anticancer Activity
Recent research has highlighted the anticancer potential of similar triazino derivatives:
- IC50 Values : Compounds in this class have demonstrated IC50 values ranging from low micromolar concentrations (0.08–12.07 µM), indicating strong cytotoxic effects against various cancer cell lines such as MCF-7 and HCT-116 .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 1.48 - 5.33 |
| HCT-116 | 3.46 - 6.38 |
| PC-3 | 0.33 - 1.48 |
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent:
- Inhibition of TNFα Release : Similar derivatives have been reported to inhibit LPS-induced TNFα release in cellular models, suggesting anti-inflammatory properties through the modulation of cytokine release .
Case Studies
- Cytotoxicity Studies : A study involving derivatives similar to the target compound demonstrated significant cytotoxicity against HepG2 and HCT116 cell lines with IC50 values below 5 µM, indicating their potential as effective anticancer agents .
- Docking Studies : Molecular docking simulations have shown that these compounds can effectively bind to key targets such as tubulin and various kinases involved in cancer progression and inflammation .
相似化合物的比较
Research Findings and Implications
- Activity Trends: Chlorophenyl analogs () demonstrate potent adenosine receptor antagonism (IC50 ~10–50 nM), while methoxy-substituted derivatives may prioritize solubility over potency .
常见问题
Q. What spectroscopic methods are recommended for structural confirmation of this compound?
To confirm the structure, use a combination of:
- IR spectroscopy to identify functional groups (e.g., C=O, NH) based on characteristic absorption bands .
- ¹H-NMR to resolve proton environments (e.g., methyl groups, methoxy substituents) and confirm regiochemistry .
- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography (if crystalline) for absolute stereochemical assignment, though this requires high-purity samples.
Q. What safety protocols should be followed when handling this compound?
Based on analogs like 2-methoxy-1,7,9-trimethylpurine derivatives:
- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust/aerosols.
- Follow emergency protocols (e.g., consult a physician immediately upon exposure) .
Q. How can the purity of this compound be assessed post-synthesis?
- HPLC/UPLC with UV detection to quantify impurities (≥95% purity is typical for research use) .
- Melting point analysis to compare with literature values (e.g., sharp melting points over 300°C suggest high crystallinity) .
Q. What structural features influence its reactivity?
Key features include:
- The triazino[3,4-f]purine core , which may engage in π-π stacking or hydrogen bonding.
- Methoxy and methyl substituents , which modulate solubility and steric hindrance .
- The ethylamino linker , which provides flexibility for target interactions .
Advanced Research Questions
Q. How can computational models optimize the synthesis or activity of this compound?
- Virtual screening (CADD) : Dock the compound into target protein active sites (e.g., kinases) to predict binding affinity and guide synthetic modifications .
- Machine learning (ML) : Train models on existing bioactivity data to predict ADMET properties or suggest structural analogs with improved selectivity .
- Design–Make–Test–Analyze (DMTA) cycles : Iteratively refine synthesis pathways using computational predictions and experimental validation .
Q. How to resolve contradictions in bioactivity data across different assays?
- Dose-response studies : Establish EC₅₀/IC₅₀ values to compare potency under standardized conditions.
- Orthogonal assays : Validate activity using unrelated methods (e.g., enzymatic vs. cell-based assays) .
- Metabolic stability testing : Rule out artifacts from compound degradation in specific assay buffers .
Q. What experimental design is suitable for assessing environmental persistence?
- Abiotic studies : Measure hydrolysis/photolysis rates under varying pH and light conditions .
- Biotic studies : Use microbial consortia to evaluate biodegradation pathways .
- Partitioning experiments : Determine logP and soil sorption coefficients to model environmental distribution .
Q. How to evaluate protein-compound interactions experimentally and computationally?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) in real time.
- Molecular dynamics (MD) simulations : Predict conformational changes in the protein upon ligand binding .
- Cryo-EM/X-ray crystallography : Resolve binding modes at atomic resolution .
Methodological Considerations
Designing a scalable synthesis route
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